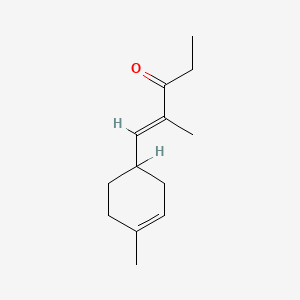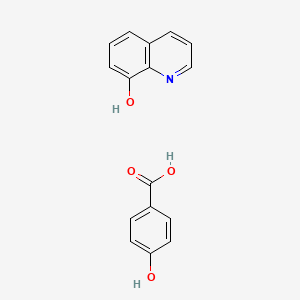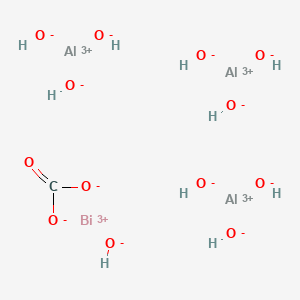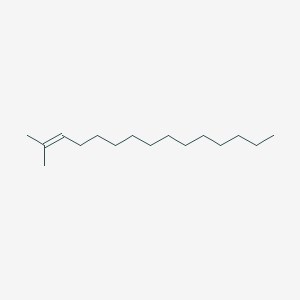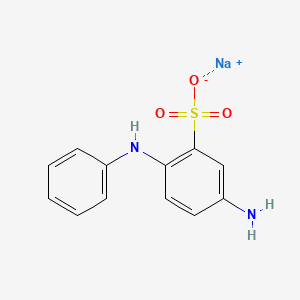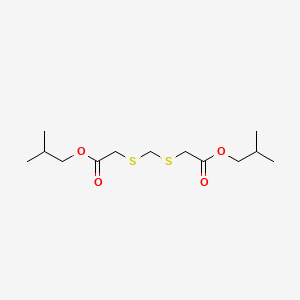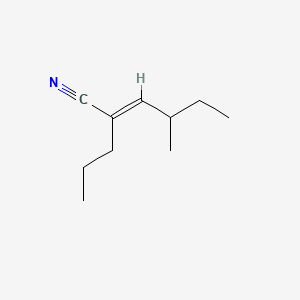
Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-Cyano-3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acrylat ist eine komplexe organische Verbindung, die für ihre einzigartige bicyclische Struktur bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Cyanogruppe, eines Ethylesters und eines Bicycloheptanringsystems aus. Es wird in verschiedenen chemischen Reaktionen eingesetzt und findet Anwendungen in der wissenschaftlichen Forschung und in industriellen Prozessen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-Cyano-3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acrylat beinhaltet typischerweise die Reaktion von 3,3-Dimethylbicyclo[2.2.1]hept-2-en mit Ethylcyanacetat unter basischen Bedingungen. Die Reaktion verläuft über einen Michael-Additionsmechanismus, gefolgt von einer Veresterung, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Häufig verwendete Reagenzien sind Ethylcyanacetat, Basen wie Natriumethylat und Lösungsmittel wie Ethanol .
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-Cyano-3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acrylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Cyanogruppe oder der Estergruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Hydrierung mit Palladium auf Kohlenstoff (Pd/C) können eingesetzt werden.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von substituierten Estern oder Amiden.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Cyano-3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acrylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und Polymerchemie verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird für die Medikamentenentwicklung untersucht, da es eine einzigartige Struktur und Reaktivität besitzt.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Cyano-3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acrylat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Cyanogruppe kann an nucleophilen Additionsreaktionen teilnehmen, während die Estergruppe eine Hydrolyse durchlaufen kann. Die bicyclische Struktur sorgt für Steifigkeit, was die Reaktivität der Verbindung und die Interaktionen mit biologischen Molekülen beeinflusst .
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isobornylacrylat: Ähnliche bicyclische Struktur, aber ohne die Cyanogruppe.
Ethyl-2-Cyanacrylat: Enthält eine Cyanogruppe, aber keine bicyclische Struktur.
Methyl-2-Cyano-3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acrylat: Ähnliche Struktur mit einem Methylester anstelle eines Ethylesters.
Einzigartigkeit
Ethyl-2-Cyano-3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acrylat ist einzigartig aufgrund seiner Kombination aus einer Cyanogruppe, einem Ethylester und einer starren bicyclischen Struktur. Diese Kombination verleiht einzigartige chemische und physikalische Eigenschaften, wodurch sie in verschiedenen Anwendungen wertvoll ist .
Eigenschaften
CAS-Nummer |
79569-92-9 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)8-13-10-5-6-12(7-10)15(13,2)3/h8,10,12-13H,4-7H2,1-3H3/b11-8+ |
InChI-Schlüssel |
CRJHOSYAIWNIDS-DHZHZOJOSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1C2CCC(C2)C1(C)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1C2CCC(C2)C1(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


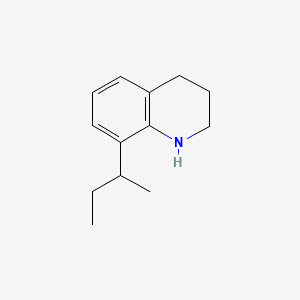
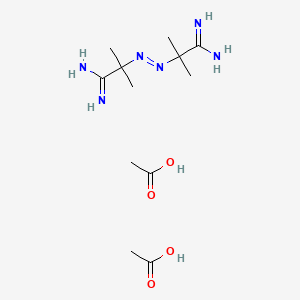
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
